Methuyl tanshinonate
Overview
Description
Methuyl tanshinonate is a compound derived from the roots of Salvia miltiorrhiza Bunge, commonly known as Dan-Shen, which is a traditional Chinese medicinal herb used for treating various diseases, including coronary disorders. The compound is one of several isolated from the alcoholic extract of Dan-Shen, which has shown effectiveness in clinical trials for certain coronary diseases .
Synthesis Analysis
The synthesis of methuyl tanshinonate has been achieved through the Diels-Alder reaction. This reaction involves 3-methyl-4,5-benzofurandione and vinylcyclohexene derivatives, which can be promoted using high-pressure or ultrasound techniques. This method has led to the asymmetric synthesis of methuyl tanshinonate, among other related compounds .
Molecular Structure Analysis
Methuyl tanshinonate is a diterpene quinone, a class of compounds known for their complex molecular structures and biological activities. The structure of methuyl tanshinonate has been elucidated through chemical methods and spectral analyses, which is crucial for understanding its pharmacological properties and potential therapeutic applications .
Chemical Reactions Analysis
The chemical behavior of methuyl tanshinonate is influenced by its diterpene quinone structure. The Diels-Alder reaction used in its synthesis is a testament to its reactive nature, particularly in the presence of substituents that can affect the orientation of the reaction through electronic effects .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methuyl tanshinonate are not detailed in the provided papers, its poor solubility in water is noted, which limits its use in certain pharmaceutical formulations, such as injections. To overcome this limitation, derivatives such as sodium tanshinone II-A sulfonate have been developed to enhance solubility and clinical utility .
Scientific Research Applications
Metabolic Engineering and Biosynthesis
Metabolic Engineering in Salvia Miltiorrhiza Research has demonstrated the successful genetic modification of Salvia miltiorrhiza, a plant traditionally used in the treatment of cardiovascular diseases. The metabolic engineering of this plant's hairy root cultures involved the introduction of genes like HMGR, DXS, and GGPPS, crucial for tanshinone biosynthesis. This genetic alteration significantly enhanced tanshinone production, showcasing a method to increase the yield of bioactive compounds in medicinal plants through biotechnological advancements (Kai et al., 2011).
Pathway Inhibition and Tanshinone Production The role of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in cell growth and tanshinone production was studied in Salvia miltiorrhiza hairy roots. Inhibitors targeting these pathways significantly affected both cell growth and tanshinone production, revealing the intertwined nature of these biosynthetic routes and their contribution to the synthesis of tanshinones (Yang et al., 2012).
Biotechnological Production and Enhancement
Enhancement of Tanshinone in Plant Tissue Cultures Salvia miltiorrhiza's utility in Chinese medicine for cardiovascular diseases has motivated extensive research into the biosynthesis and biotechnological production of tanshinones. Various in vitro cultures, including cell suspension, adventitious root, and hairy root cultures, have been developed, mimicking the tanshinone content found in natural plant roots. Various strategies, such as medium optimization and elicitor stimulation, have been employed to enhance tanshinone production in these cultures (Wang & Wu, 2010).
Regulation of Tanshinone Biosynthesis Research has delved into understanding the biosynthesis of tanshinones in Salvia miltiorrhiza (dānshēn) and identified two main pathways: the cytoplasmic mevalonate and the plastidial 2-C-methyl-D-erythritol-4-phosphate pathway. The study elaborates on how tanshinone production is influenced by various factors and can be enhanced in hairy root cultures through the overexpression of certain genes, offering a deeper insight into the regulation of this biosynthetic process (Ma et al., 2015).
Biomedical Applications and Pharmacology
Pharmacological Basis and New Insights Tanshinone, a key compound extracted from Salvia miltiorrhiza Bge, has been studied for its multiple pharmacological effects on diseases. The review discusses the action mechanism of tanshinone, highlighting its potential in treating various conditions such as leukemia, cardiovascular diseases, and liver-related diseases. It sheds light on the diverse signaling pathways through which tanshinone exerts its therapeutic effects, emphasizing its role as a multitarget natural product (Li et al., 2020).
Cardiovascular Actions and Therapeutic Potential Tanshinone IIA, derived from Salvia miltiorrhiza Bunge (Danshen), has been clinically used for treating coronary heart diseases in Asia. Its pharmacological properties in the cardiovascular system, such as preventing atherogenesis and cardiac injury, have garnered attention. The compound has shown effectiveness in inhibiting LDL oxidation, monocyte adhesion, smooth muscle cell migration, and other processes contributing to atherosclerosis, presenting a promising therapeutic potential (Gao et al., 2012).
Safety And Hazards
Future Directions
With the increasing demand for clinical drugs, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient. Therefore, in combination with synthetic biological methods and strategies, it is necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones . This review will systematically present the composition, extraction and separation, pharmacological activities and biosynthesis of tanshinones from S. miltiorrhiza, with the intent to provide references for studies on other terpenoid bioactive components of traditional Chinese medicines and to provide new research strategies for the sustainable development of traditional Chinese medicine resources .
properties
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDKIHAZVQFLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methuyl tanshinonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methuyl tanshinonate | |
CAS RN |
18887-19-9 | |
Record name | Methuyl tanshinonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
Record name | Methuyl tanshinonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.